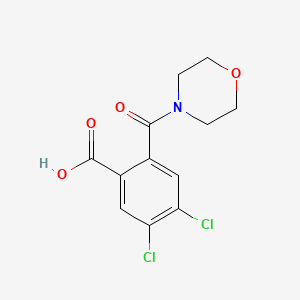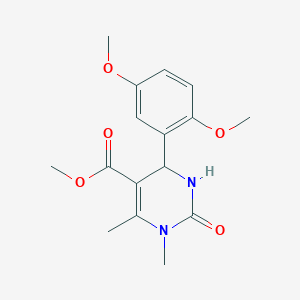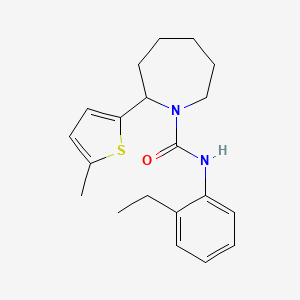![molecular formula C12H25N3O2 B5013200 ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5013200.png)
ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate, commonly known as EDP-239, is a chemical compound that belongs to the class of piperidinecarboxylates. It is a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of various physiological processes. EDP-239 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用機序
EDP-239 exerts its pharmacological effects by selectively inhibiting the ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate enzyme, which is highly expressed in the striatum of the brain. This enzyme is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are important for the regulation of neuronal function and synaptic plasticity.
Biochemical and Physiological Effects
EDP-239 has been shown to increase cAMP and cGMP levels in the striatum of the brain, which leads to increased neuronal activity and improved cognitive function. It has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of various neurological and psychiatric disorders.
実験室実験の利点と制限
EDP-239 has several advantages for use in laboratory experiments, including its high selectivity for ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, its high potency and selectivity can also pose challenges for its use in animal models, and its potential side effects on other physiological processes need to be carefully evaluated.
将来の方向性
There are several potential future directions for the research and development of EDP-239, including the evaluation of its therapeutic potential in other neurological and psychiatric disorders, the development of more selective and potent ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate inhibitors, and the investigation of its effects on other physiological processes and systems. Additionally, the development of novel drug delivery methods and formulations could improve the efficacy and safety of EDP-239 for clinical use.
合成法
The synthesis of EDP-239 involves a multi-step process that begins with the reaction of N-(4-chlorobutyl)-N,N-dimethylamine with 1-methylpiperidine-2,6-dione to form the intermediate compound N-(4-chlorobutyl)-1-methylpiperidine-2,6-dione. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product EDP-239.
科学的研究の応用
EDP-239 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, Parkinson's disease, and Alzheimer's disease. It has been shown to improve cognitive function and reduce motor deficits in animal models of these diseases.
特性
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-4-17-12(16)15-8-5-11(6-9-15)13-7-10-14(2)3/h11,13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOCTAXYCRAVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,8-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5013117.png)
![5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5013118.png)
![5-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5013119.png)

![3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B5013130.png)
![1-(3-chloro-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5013135.png)

![isobutyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5013158.png)


![6-(6-chloro-1,3-benzodioxol-5-yl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013178.png)

![2-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5013197.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5013209.png)